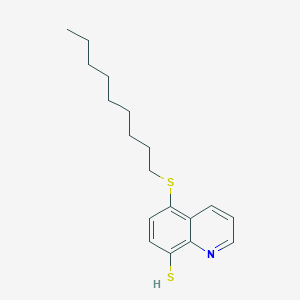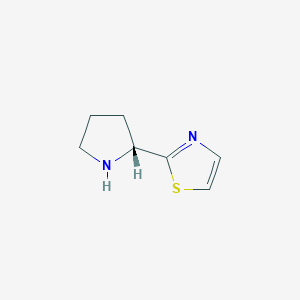
(r)-2-(Pyrrolidin-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Pyrrolidin-2-yl)thiazole is a chiral heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetylpyrrolidine with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and are carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of ®-2-(Pyrrolidin-2-yl)thiazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
化学反応の分析
Types of Reactions
®-2-(Pyrrolidin-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives reacting with nucleophiles in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, ®-2-(Pyrrolidin-2-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific enzymes or receptors, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, ®-2-(Pyrrolidin-2-yl)thiazole derivatives are explored for their therapeutic potential. They are investigated for their ability to act as inhibitors or modulators of various biological targets, including enzymes and receptors involved in diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, sensors, and other high-tech fields.
作用機序
The mechanism of action of ®-2-(Pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-2-yl)thiazole: The non-chiral version of the compound, lacking the specific stereochemistry of the ®-enantiomer.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as 2-aminothiazole or 2-mercaptothiazole.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents, such as pyrrolidine-2-carboxylic acid.
Uniqueness
The uniqueness of ®-2-(Pyrrolidin-2-yl)thiazole lies in its chiral nature and the specific arrangement of its atoms, which can lead to distinct biological activities and interactions compared to its non-chiral or differently substituted counterparts. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m1/s1 |
InChIキー |
OHXHYELTRYIFII-ZCFIWIBFSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=NC=CS2 |
正規SMILES |
C1CC(NC1)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


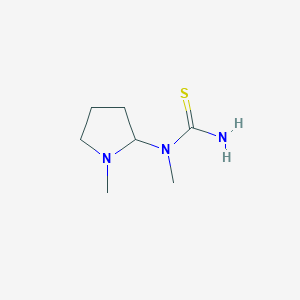

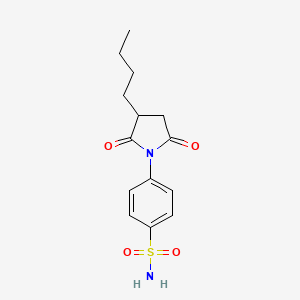
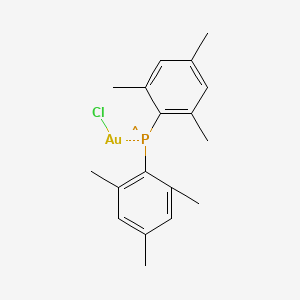
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
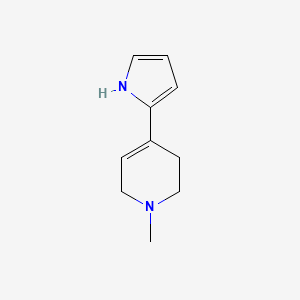
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
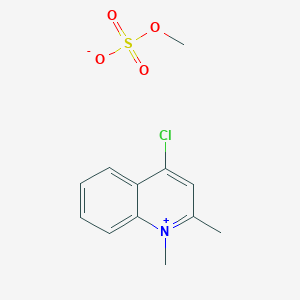

![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

